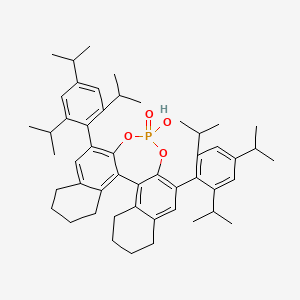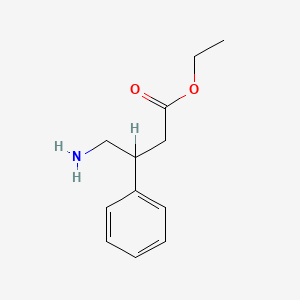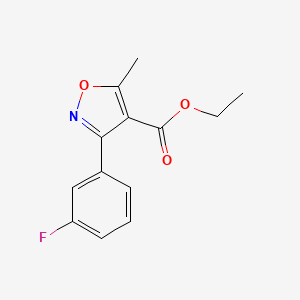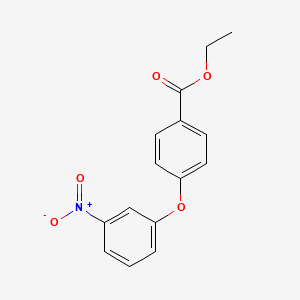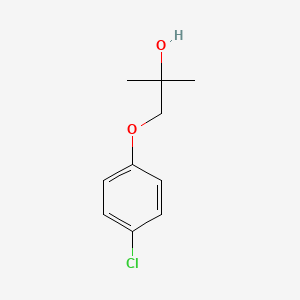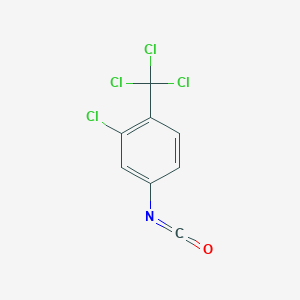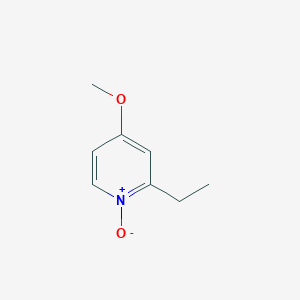
(Cyclopentadienyl)(2,7-di-tert-butylfluoren-9-yl)diphenylmethane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(Cyclopentadienyl)(2,7-di-tert-butylfluoren-9-yl)diphenylmethane, or CPDMF, is an organic compound that is widely used in scientific research. It is a common reagent in organic synthesis and has a variety of potential applications in the field of chemistry. CPDMF is a versatile compound that can be used in a variety of reactions, including the synthesis of pharmaceuticals and other organic compounds.
Mécanisme D'action
The mechanism of action of CPDMF is dependent on the type of reaction in which it is used. In Diels-Alder cycloadditions, the reaction proceeds through a concerted process in which the diphenylmethane group acts as a dienophile, reacting with the cyclopentadiene to form a four-membered ring. The reaction is catalyzed by a Lewis acid, such as zinc chloride, which activates the dienophile and facilitates the reaction. In Wittig-Horner reactions, CPDMF acts as a phosphonium ylide, which reacts with an aldehyde or ketone to form an alkene product.
Biochemical and Physiological Effects
CPDMF is not known to have any biochemical or physiological effects, as it is not metabolized by the body. It is a synthetic compound that is not found in nature and is not known to interact with any biological systems.
Avantages Et Limitations Des Expériences En Laboratoire
CPDMF has several advantages for use in lab experiments. It is a versatile reagent that can be used in a variety of reactions, such as Diels-Alder cycloadditions, Wittig-Horner reactions, and enantioselective syntheses. It is also a relatively inexpensive and readily available reagent. The main limitation of CPDMF is that it is not readily soluble in water, which can limit its use in some reactions.
Orientations Futures
The potential future directions for research involving CPDMF are numerous. CPDMF can be used to synthesize a variety of organic compounds, such as pharmaceuticals and polymers, and can be used as a catalyst in a variety of reactions. Additionally, CPDMF can be used in the synthesis of new materials, such as polymers and nanomaterials. CPDMF can also be used to explore new reaction pathways, such as enantioselective syntheses, and can be used to develop new catalysts for organic synthesis. Finally, CPDMF can be used to study the mechanisms of organic reactions, such as Diels-Alder cycloadditions and Wittig-Horner reactions.
Méthodes De Synthèse
CPDMF is synthesized from the reaction of cyclopentadiene and 9-fluorenylmethyl diphenylmethane. The reaction takes place in a polar aprotic solvent, such as acetonitrile, and is catalyzed by a Lewis acid, such as zinc chloride. The reaction proceeds through a Diels-Alder cycloaddition, resulting in the formation of a cyclopentadienyl-substituted fluorenylmethyl diphenylmethane product. The reaction is typically carried out at room temperature and the product can be isolated and purified by column chromatography.
Applications De Recherche Scientifique
CPDMF is widely used in scientific research, particularly in the field of organic synthesis. It is a versatile reagent that can be used in a variety of reactions, such as Diels-Alder cycloadditions, Wittig-Horner reactions, and enantioselective syntheses. CPDMF is also used in the synthesis of pharmaceuticals and other organic compounds, and can be used as a catalyst in the synthesis of polymers.
Propriétés
IUPAC Name |
2,7-ditert-butyl-9-[cyclopenta-1,3-dien-1-yl(diphenyl)methyl]-9H-fluorene |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C39H40/c1-37(2,3)30-21-23-32-33-24-22-31(38(4,5)6)26-35(33)36(34(32)25-30)39(29-19-13-14-20-29,27-15-9-7-10-16-27)28-17-11-8-12-18-28/h7-19,21-26,36H,20H2,1-6H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UPDSFXXGPWJOMZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC2=C(C=C1)C3=C(C2C(C4=CC=CC4)(C5=CC=CC=C5)C6=CC=CC=C6)C=C(C=C3)C(C)(C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C39H40 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
508.7 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(Cyclopentadienyl)(2,7-di-tert-butylfluoren-9-yl)diphenylmethane | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




